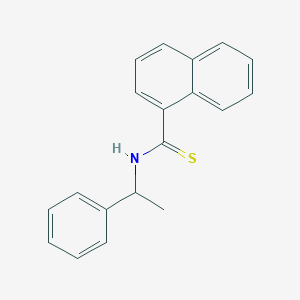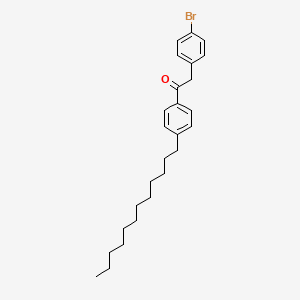![molecular formula C17H13NO B14516286 4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile CAS No. 62584-58-1](/img/structure/B14516286.png)
4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile is an organic compound with the molecular formula C17H13NO. It is a member of the chalcone family, which are compounds known for their diverse biological activities and applications in various fields. This compound features a benzonitrile group and a 4-methylphenyl group connected by a prop-1-enyl linkage, making it an interesting subject for chemical and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 4-cyanobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases or proteases, affecting cell signaling pathways and leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-biphenylcarbonitrile: Similar structure but lacks the prop-1-enyl linkage.
4-Cyanobenzaldehyde: Shares the benzonitrile group but differs in the aldehyde functionality.
4-Methylbenzaldehyde: Contains the 4-methylphenyl group but lacks the nitrile group
Uniqueness
4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile is unique due to its combination of the benzonitrile and 4-methylphenyl groups connected by a prop-1-enyl linkage. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62584-58-1 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-[3-(4-methylphenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C17H13NO/c1-13-2-9-16(10-3-13)17(19)11-8-14-4-6-15(12-18)7-5-14/h2-11H,1H3 |
Clave InChI |
KDFIDEMXURYTFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
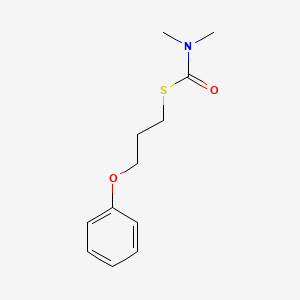
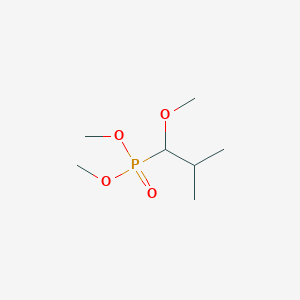
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)
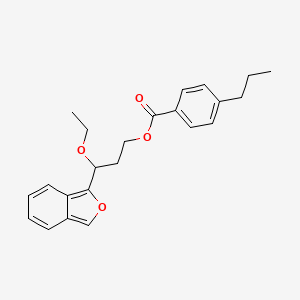

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)

